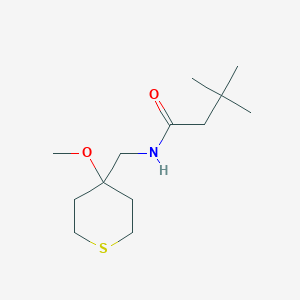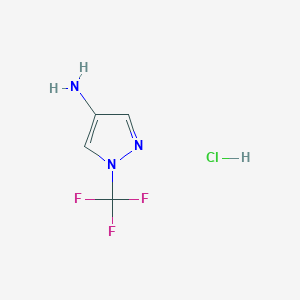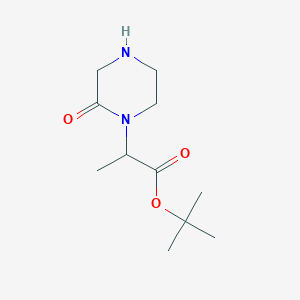![molecular formula C21H20N4O B2439708 N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890614-22-9](/img/structure/B2439708.png)
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. This core is substituted with phenyl groups at the 3 and 5 positions, an amine group at the 7 position, and a methoxyethyl group at the nitrogen of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazolo[1,5-a]pyrimidine ring system, with the various substituents adding complexity to the structure . The presence of the amine and methoxyethyl groups could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine” could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, while the phenyl and methoxyethyl groups could undergo electrophilic aromatic substitution and nucleophilic substitution reactions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amine and methoxyethyl groups could impact its solubility in different solvents .Scientific Research Applications
Antagonistic Properties on Human A3 Adenosine Receptors
A study by Squarcialupi et al. (2013) on derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, including compounds structurally related to N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, found these derivatives to be potent and selective antagonists of human A3 adenosine receptors. These compounds displayed low nanomolar affinity and high selectivity, indicating potential therapeutic applications in conditions mediated by the A3 receptor, such as inflammatory diseases, cancer, and ischemic conditions. Additionally, certain derivatives were effective against oxaliplatin-induced apoptosis in rat astrocyte cell cultures, suggesting potential neuroprotective effects (Squarcialupi et al., 2013).
Antitumor and Antimicrobial Activities
Research conducted by Riyadh (2011) involved the synthesis of N-arylpyrazole-containing enaminones leading to various derivatives, including pyrazolo[1,5-a]pyrimidin-7-amines. These compounds were evaluated for their antitumor and antimicrobial activities. Some demonstrated inhibition effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines, indicating their potential as antitumor agents. Moreover, selected compounds also exhibited antimicrobial activity, highlighting their versatility in biological applications (Riyadh, 2011).
Structural and Biological Activity Insights
A study by Lu Jiu-fu et al. (2015) focused on the synthesis and crystal structure analysis of a specific compound within the pyrazolo[1,5-a]pyrimidine class. This research provided detailed insights into the molecular structure, confirming the importance of the crystallographic study in understanding the compound's biological activity. Although this study centered on a compound with moderate anticancer activity, it underscores the significance of structural analysis in the development of new therapeutic agents (Lu Jiu-fu et al., 2015).
Corrosion Inhibition Properties
In the realm of materials science, Yadav et al. (2015) discovered that pyrimidine derivatives, akin to N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, serve as effective corrosion inhibitors for mild steel in acidic environments. These findings are critical for industrial applications, where corrosion resistance is paramount to ensure the longevity and reliability of metal structures (Yadav et al., 2015).
Mechanism of Action
Target of Action
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrimidine derivative . Pyrimidine derivatives have been known to target cyclin-dependent protein kinases (CDKs), which are crucial in the regulation of cell cycle and transcription . These kinases are considered promising targets for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activities . This inhibition disrupts the normal cell cycle and transcription processes, leading to changes in the cellular functions .
Biochemical Pathways
The inhibition of CDKs affects various biochemical pathways. CDKs regulate cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . Therefore, the inhibition of these kinases can lead to the disruption of these pathways and their downstream effects .
Pharmacokinetics
A structurally similar compound, 5-bromo-n-(2,2-dimethoxyethyl)pyrimidin-2-amine, is reported to have high gastrointestinal absorption and is bbb permeant . It is also not a P-gp substrate and has a Log Po/w (iLOGP) of 2.38, indicating its lipophilicity .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. This is due to the disruption of the cell cycle and transcription processes caused by the inhibition of CDKs . This makes the compound potentially useful in the treatment of cancers and other diseases where cell proliferation is a problem .
properties
IUPAC Name |
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-26-13-12-22-20-14-19(17-10-6-3-7-11-17)24-21-18(15-23-25(20)21)16-8-4-2-5-9-16/h2-11,14-15,22H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYXOCHYQSPBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)
![Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2439629.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2439630.png)
![Ethyl 2-[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2439631.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2439632.png)


![N-(4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439636.png)
![5-bromo-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2439637.png)

![Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2439644.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439645.png)
